

## In-Depth Technical Guide: 2-Propen-d5-1-ol

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Compound of Interest		
Compound Name:	Allyl-d5 alcohol	
Cat. No.:	B011090	Get Quote

CAS Number: 102910-30-5

This technical guide provides comprehensive information on 2-Propen-d5-1-ol, a deuterated analog of allyl alcohol. It is intended for researchers, scientists, and professionals in drug development and related fields. This document covers the compound's properties, synthesis, metabolic pathways, and its significant applications as an internal standard in analytical chemistry.

## **Compound Data and Properties**

2-Propen-d5-1-ol is a stable, isotopically labeled form of allyl alcohol, where five hydrogen atoms have been replaced with deuterium.[1] This labeling makes it an invaluable tool in various research applications, particularly in mass spectrometry-based quantification.

## **Physicochemical Properties**

Quantitative data for the deuterated compound is not readily available. The following table summarizes the key physicochemical properties of the non-deuterated allyl alcohol (2-Propen-1-ol), which are expected to be very similar to its deuterated counterpart.



Property	Value	Reference
Molecular Formula	C <sub>3</sub> HD <sub>5</sub> O	[2]
Molecular Weight	63.11 g/mol	[2]
Boiling Point	97 °C (370.15 K)	[3][4]
Melting Point	-129 °C	[3]
Density	0.854 g/cm³ at 20 °C	[3]
Flash Point	21 °C	[5]
Water Solubility	Miscible	[3]
Appearance	Colorless liquid	[3]

## **Spectroscopic Data**

The primary distinguishing feature in the spectroscopic data of 2-Propen-d5-1-ol compared to allyl alcohol is the shift in vibrational frequencies in Infrared (IR) spectroscopy due to the heavier deuterium atoms and the absence of corresponding proton signals in <sup>1</sup>H NMR.

Spectroscopic Data	Key Features for 2-Propen-d5-1-ol
<sup>1</sup> H NMR	Signals for the five deuterated positions will be absent. A signal for the hydroxyl proton (-OH) may be present depending on the solvent.
<sup>13</sup> C NMR	The carbon signals will show coupling to deuterium (C-D coupling).
Mass Spectrometry	The molecular ion peak will be at $m/z = 63.11$ .
Infrared (IR) Spectroscopy	C-D stretching vibrations will appear at lower wavenumbers (around 2100-2250 cm <sup>-1</sup> ) compared to C-H stretches (around 2850-3000 cm <sup>-1</sup> ). O-H stretch remains around 3200-3600 cm <sup>-1</sup> .



## **Synthesis and Manufacturing**

The synthesis of 2-Propen-d5-1-ol typically involves the deuteration of a suitable precursor. One common method is the catalytic reduction of propargyl alcohol ( $HC\equiv CCH_2OH$ ) using deuterium gas ( $D_2$ ) in the presence of a poisoned catalyst, such as Lindlar's catalyst.[2] This process, known as semi-deuteration, must be carefully controlled to ensure the addition of two  $D_2$  molecules across the triple bond and to facilitate the H/D exchange at the hydroxyl and methylene positions.[2]

Alternatively, catalyzed hydrogen-deuterium (H/D) exchange reactions on allyl alcohol using a deuterium source like heavy water (D<sub>2</sub>O) with catalysts such as palladium or platinum on carbon can be employed.[2]

## **Metabolic Pathway**

The primary metabolic pathway of allyl alcohol, and by extension 2-Propen-d5-1-ol, occurs in the liver. It is a two-step oxidation process.

- Oxidation to Acrolein: Allyl alcohol is first metabolized by the enzyme alcohol dehydrogenase (ADH) to the highly reactive and toxic α,β-unsaturated aldehyde, acrolein.[6][7] This step is considered obligatory for the observed hepatotoxicity of allyl alcohol.[7]
- Further Metabolism: Acrolein is subsequently metabolized, primarily by aldehyde dehydrogenase (ALDH), to acrylic acid, which is less toxic.[8] Acrolein can also be conjugated with glutathione (GSH) or epoxidized.[9]

The metabolic conversion to acrolein is a critical consideration in toxicological studies.



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Metabolic pathway of 2-Propen-d5-1-ol to Acrolein-d4 and Acrylic acid-d3.

# **Experimental Protocols**



The primary application of 2-Propen-d5-1-ol is as an internal standard for the quantification of volatile organic compounds, including allyl alcohol, by gas chromatography-mass spectrometry (GC-MS).[1]

# General Protocol for Quantification of Allyl Alcohol in a Biological Matrix using GC-MS with 2-Propen-d5-1-ol as an Internal Standard

This protocol provides a general framework. Specific parameters should be optimized for the instrument and matrix being used.

- 1. Materials and Reagents:
- 2-Propen-d5-1-ol (Internal Standard, IS)
- Allyl alcohol (Analyte)
- Methanol or other suitable solvent (HPLC grade)
- Biological matrix (e.g., plasma, urine)
- Extraction solvent (e.g., ethyl acetate)
- Deionized water
- 2. Preparation of Standards and Internal Standard Stock Solutions:
- Prepare a stock solution of allyl alcohol (e.g., 1 mg/mL) in methanol.
- Prepare a stock solution of 2-Propen-d5-1-ol (e.g., 1 mg/mL) in methanol.
- From the stock solutions, prepare a series of calibration standards of allyl alcohol at different concentrations.
- Prepare a working internal standard solution by diluting the 2-Propen-d5-1-ol stock solution to a fixed concentration (e.g., 10 μg/mL).
- 3. Sample Preparation (Liquid-Liquid Extraction):



- To 100 μL of the biological sample (or calibration standard or quality control sample), add a fixed volume (e.g., 10 μL) of the working internal standard solution.
- · Vortex briefly.
- Add 500 μL of extraction solvent (e.g., ethyl acetate).
- Vortex for 1-2 minutes to ensure thorough mixing.
- Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.
- 4. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions (Example):
  - Column: DB-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or similar.
  - Injection Volume: 1 μL.
  - Inlet Temperature: 250 °C.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  - Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
- Mass Spectrometer (MS) Conditions (Example):
  - o Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Ion Source Temperature: 230 °C.
  - Acquisition Mode: Selected Ion Monitoring (SIM).
  - Ions to Monitor:







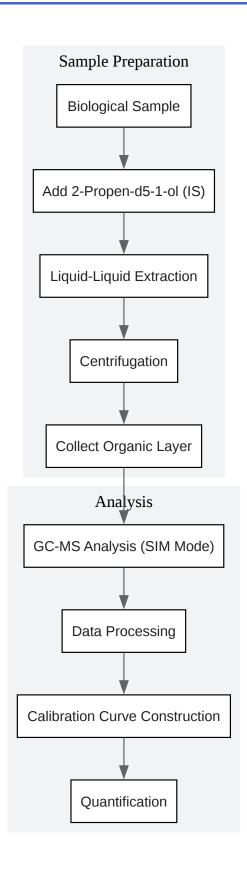
■ Allyl alcohol (Analyte): m/z 57, 58

2-Propen-d5-1-ol (IS): m/z 63

#### 5. Data Analysis:

- Integrate the peak areas for the selected ions for both the analyte and the internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.





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Experimental workflow for quantitative analysis using 2-Propen-d5-1-ol as an internal standard.



## **Applications in Research and Development**

The primary utility of 2-Propen-d5-1-ol lies in its role as an internal standard. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:

- Correction for Matrix Effects: It helps to compensate for variations in ionization efficiency caused by co-eluting components from complex biological matrices.
- Improved Accuracy and Precision: It corrects for sample loss during preparation and inconsistencies in injection volume.[1]
- Reliable Quantification: By mimicking the chemical and physical behavior of the analyte, it provides a more accurate measure of the analyte's concentration.

Beyond its use as an internal standard, 2-Propen-d5-1-ol can also be used as a tracer in metabolic studies to investigate the kinetics and pathways of allyl alcohol metabolism and its role in toxicity.[1]

## Safety and Handling

The safety precautions for 2-Propen-d5-1-ol should be similar to those for allyl alcohol. Allyl alcohol is a flammable liquid and is toxic by ingestion, inhalation, and skin absorption. It is also a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

## Conclusion

2-Propen-d5-1-ol is a critical tool for researchers and scientists requiring accurate quantification of allyl alcohol and other similar volatile compounds. Its use as a deuterated internal standard in GC-MS and other analytical techniques significantly enhances the reliability and accuracy of analytical data. Understanding its synthesis, metabolic fate, and proper handling is essential for its effective and safe application in a laboratory setting.



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